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Compound of Interest

Ethyl 2-aminooxazole-5-
Compound Name:
carboxylate

Cat. No.: B053176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for Ethyl
2-aminooxazole-5-carboxylate (CAS No. 113853-16-0). The information is presented to
facilitate its use in research, drug development, and quality control applications. While
comprehensive data for tH NMR and IR spectroscopy are presented, publicly available
experimental 13C NMR and mass spectrometry data are limited.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for Ethyl 2-
aminooxazole-5-carboxylate.

Table 1: *H NMR Spectroscopic Data
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Solvent Cht?mical shitt Multiplicity Number of Assignment
(d) in ppm Protons

CDCls 7.48 s 1H Oxazole H

5.33 S 2H NH:z

4.31-4.36 q 2H OCH:

1.35-1.36 t 3H CHs

DMSO-ds 7.13 s 1H Oxazole H

7.01 S 2H NH:z

Note: Data for DMSO-de did not specify the chemical shifts for the ethyl ester protons.

Table 2: IR Spectroscopic Data

Wavenumber (cm—?)

Interpretation

3387 N-H stretching (amine)

3119 C-H stretching (aromatic/vinylic)
1715 C=0 stretching (ester)

1676 N-H bending (amine)

1568 C=N stretching (oxazole ring)
1408 C-H bending

1376 C-H bending

1325 C-N stretching

1261 C-O stretching (ester)

1178 C-0O stretching

1146 C-O stretching

13C NMR and Mass Spectrometry Data
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Despite a thorough search of scientific databases and literature, specific experimental 3C NMR

and mass spectrometry data for Ethyl 2-aminooxazole-5-carboxylate could not be located in

publicly available resources. Researchers are advised to acquire this data experimentally for

comprehensive characterization.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques

discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.

Data Acquisition:

o For 'H NMR, acquire the spectrum using a standard pulse sequence. Key parameters
include the number of scans, relaxation delay, and acquisition time.

o For 13C NMR, a proton-decoupled pulse sequence is typically used to obtain singlets for
each unique carbon atom.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an
internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

o Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an
agate mortar.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/product/b053176?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053176?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e Background Spectrum: Acquire a background spectrum of the empty sample compartment to
account for atmospheric and instrumental contributions.

o Sample Spectrum: Place the KBr pellet in the sample holder and acquire the infrared
spectrum.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample,
this can be done using a direct insertion probe or by dissolving it in a suitable solvent for
techniques like electrospray ionization (ESI).

« lonization: lonize the sample using an appropriate method (e.g., Electron lonization - El, or
Electrospray lonization - ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of ions at different m/z values.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and
characterization of a chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 2-aminooxazole-5-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053176#ethyl-2-aminooxazole-5-carboxylate-
spectroscopic-data-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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